5-(2-Bromoethoxy)indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
5-(2-bromoethoxy)-1H-indole |
InChI |
InChI=1S/C10H10BrNO/c11-4-6-13-9-1-2-10-8(7-9)3-5-12-10/h1-3,5,7,12H,4,6H2 |
InChI Key |
VNHVTYHTKBWNGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1OCCBr |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 5 2 Bromoethoxy Indole
Reactivity of the Indole (B1671886) Nucleus
The reactivity of the indole ring system is dominated by the electron-donating effect of the nitrogen atom's lone pair, which increases the electron density of the heterocyclic portion of the molecule. bhu.ac.inresearchgate.net This π-excessive nature makes the indole nucleus highly susceptible to electrophilic attack and other characteristic reactions. bhu.ac.in
The indole nucleus is highly reactive towards electrophiles, with the C3 position of the pyrrole (B145914) ring being the most nucleophilic and kinetically favored site for electrophilic aromatic substitution. researchgate.netwikipedia.org This reactivity is estimated to be over 10¹³ times greater than that of benzene (B151609). wikipedia.orgyoutube.com The substitution at C3 is preferred because the resulting cationic intermediate (Wheland intermediate) can be stabilized by resonance, effectively delocalizing the positive charge onto the nitrogen atom without disrupting the aromaticity of the benzene ring. quora.com
The presence of the 5-(2-bromoethoxy) group, an alkoxy substituent, further activates the indole ring towards electrophilic attack due to the electron-donating resonance effect of the oxygen atom. While this group directs ortho and para, the inherent high reactivity of the C3 position generally ensures that substitution occurs there preferentially. Common electrophilic substitution reactions include Vilsmeier-Haack formylation, Mannich reactions, and alkylation, all of which typically proceed at the C3 position. youtube.comrsc.org
Under strongly acidic conditions, the C3 position can become protonated, deactivating the pyrrole ring towards further electrophilic attack. bhu.ac.inyoutube.com In such cases, substitution may occur on the benzenoid ring, often at the C5 position. youtube.com
| Reaction Type | Reagents | Position of Substitution | Product Type |
| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 | Indole-3-carboxaldehyde |
| Mannich Reaction | CH₂O, R₂NH | C3 | 3-Aminomethylindole (Gramine analogue) |
| Nitration | Benzoyl nitrate | C3 | 3-Nitroindole |
| Alkylation | R-X, Lewis Acid | C3 | 3-Alkylindole |
| Acylation | (RCO)₂O, Lewis Acid | C3 | 3-Acylindole |
The electron-rich nature of the indole ring generally makes it unreactive towards nucleophiles. nih.gov Nucleophilic substitution or addition reactions typically require the presence of strong electron-withdrawing groups on the ring to decrease its electron density. sci-hub.se
A more common and synthetically useful transformation is C-metallation, which renders a carbon position of the indole nucleus nucleophilic. bhu.ac.in This process requires initial N-deprotonation, as the N-H proton is the most acidic proton in the molecule (pKa ≈ 17). wikipedia.org After protecting the nitrogen, typically with groups like phenylsulfonyl or tert-butoxycarbonyl, treatment with a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) results in regioselective deprotonation at the C2 position. wikipedia.orgresearchgate.net The C2 proton is the most acidic carbon-bound proton on the ring. wikipedia.org The resulting 2-lithioindole is a powerful nucleophile that can react with a wide range of electrophiles to introduce substituents at the C2 position. bhu.ac.inwikipedia.org
| Step | Description | Reagents | Intermediate/Product |
| 1. N-Protection | The acidic N-H proton is replaced with a protecting group (PG). | NaH, PG-Cl | N-Protected Indole |
| 2. C2-Lithiation | A strong base selectively removes the proton at the C2 position. | n-BuLi or LDA | 2-Lithio-N-protected-indole |
| 3. Electrophilic Quench | The C2-lithiated intermediate reacts with an electrophile (E+). | E-X (e.g., R-Br, CO₂, RCHO) | 2-Substituted-N-protected-indole |
The π-system of the indole ring, particularly the C2-C3 double bond, can participate in cycloaddition reactions, providing powerful methods for the construction of complex polycyclic and heterocyclic structures. youtube.com These reactions often involve the dearomatization of the indole nucleus to form indoline (B122111) derivatives.
Various types of cycloadditions have been reported, including:
[3+2] Cycloadditions: Dearomative [3+2] cycloadditions between indoles and various partners, such as vinyldiazo species, can be initiated by photoredox catalysis to produce fused indoline compounds. nih.gov
[5+2] Cycloadditions: The indole moiety can act as a five-carbon component in reactions with species like oxidopyrylium ylides, leading to the diastereoselective formation of complex seven-membered rings fused to the indole core (cyclohepta[b]indoles). nih.gov
[2+2] Cycloadditions: Photocatalytic intermolecular [2+2] cycloadditions between indoles and olefins are effective for synthesizing cyclobutane-fused indolines with high regio- and stereoselectivity. rsc.org
These reactions highlight the versatility of the indole scaffold in constructing intricate molecular architectures.
| Cycloaddition Type | Reactant Partner | Resulting Structure |
| [3+2] | Vinyldiazo species | Fused indoline with a 5-membered ring |
| [5+2] | Oxidopyrylium ylide | Oxacyclohepta[b]indole |
| [2+2] | Olefins | Cyclobutane-fused indoline |
The electron-rich indole ring is readily susceptible to both oxidation and reduction. wikipedia.org
Oxidation: Oxidation of indoles can lead to several products depending on the oxidant and reaction conditions.
Oxindoles: Mild oxidizing agents, such as N-bromosuccinimide (NBS), can selectively oxidize the C2 position to afford oxindoles. wikipedia.org
Isatins: Stronger oxidation can lead to the formation of isatins (indole-2,3-diones). This can occur via further oxidation of intermediate products like 2-hydroxy-3-oxindole. acs.org
Ring Cleavage: Under harsh oxidative conditions, the pyrrole ring can be cleaved. For instance, ozonolysis cleaves the C2-C3 bond.
Reduction: The indole ring can be selectively reduced in either the pyrrole or the benzene ring.
Indoline Formation: Catalytic hydrogenation (e.g., with H₂/Pd, Pt) or reduction with agents like NaBH₃CN in acidic media typically reduces the C2-C3 double bond of the pyrrole ring to yield indolines.
Tetrahydroindole Formation: Reduction of the benzene ring while leaving the pyrrole ring intact is more challenging but can be achieved under specific conditions, such as using sodium in liquid ammonia (B1221849) (Birch reduction).
| Transformation | Reagent(s) | Product |
| Oxidation | N-Bromosuccinimide (NBS) | Oxindole |
| Oxidation | Various (e.g., CrO₃) | Isatin |
| Reduction (Pyrrole Ring) | H₂, Pd/C or NaBH₃CN, H⁺ | Indoline |
| Reduction (Benzene Ring) | Na, liq. NH₃, EtOH | 4,5,6,7-Tetrahydroindole |
Reactivity of the 2-Bromoethoxy Side Chain
The 2-bromoethoxy side chain at the C5 position provides a distinct and highly valuable center for chemical modification, operating independently of the indole nucleus's reactivity.
The side chain features a primary alkyl bromide, which is an excellent electrophile for nucleophilic substitution reactions. The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the bromine atom, making it a target for nucleophiles. The bromide ion is a good leaving group, facilitating its displacement.
These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. chemguide.co.uklibretexts.org In this single-step process, the incoming nucleophile attacks the electrophilic carbon from the side opposite the bromine atom, leading to an inversion of stereochemistry if the carbon were chiral. libretexts.org This reaction is highly efficient for primary alkyl halides like the one in 5-(2-bromoethoxy)indole. youtube.com
A wide array of nucleophiles can be used to displace the bromine, allowing for the introduction of diverse functional groups and the extension of the side chain. This reactivity makes this compound a key building block for synthesizing a variety of more complex molecules.
| Nucleophile (Nu:⁻) | Reagent Source | Product: 5-(2-Nu-ethoxy)indole |
| Hydroxide (B78521) (HO⁻) | NaOH, KOH | 5-(2-Hydroxyethoxy)indole |
| Alkoxide (RO⁻) | NaOR, KOR | 5-(2-Alkoxyethoxy)indole |
| Amine (R₂NH) | R₂NH | 5-(2-Dialkylaminoethoxy)indole |
| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | 5-(2-Azidoethoxy)indole |
| Thiolate (RS⁻) | NaSR, RSH + base | 5-(2-Alkylthioethoxy)indole |
| Cyanide (CN⁻) | NaCN, KCN | 5-(2-Cyanoethoxy)indole |
| Carboxylate (RCOO⁻) | RCOONa | 5-(2-Acyloxyethoxy)indole |
Ether Cleavage and Functional Group Interconversions of the Ethoxy Chain
The 2-bromoethoxy substituent at the C-5 position of the indole ring presents two main sites for chemical modification: the ether bond and the carbon-bromine bond.
Ether Cleavage:
The ether linkage in this compound, specifically the bond between the indole ring's oxygen and the ethoxy chain, is generally stable under neutral and basic conditions. However, like other aryl alkyl ethers, it is susceptible to cleavage under strongly acidic conditions or in the presence of potent Lewis acids. masterorganicchemistry.com Reagents such as boron tribromide (BBr₃), hydrobromic acid (HBr), and hydroiodic acid (HI) are commonly employed for this purpose.
The reaction with BBr₃ is a widely used method for cleaving aryl ethers. nih.gov The mechanism involves the formation of an adduct between the Lewis acidic boron and the ether oxygen. nih.govcore.ac.uk Subsequent nucleophilic attack by a bromide ion on the ethyl carbon results in the cleavage of the C-O bond, yielding 5-hydroxyindole (B134679) and a bromo-boron species, which upon workup is hydrolyzed. nih.gov The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures to minimize side reactions. researchgate.net
Similarly, refluxing with concentrated HBr can also effect ether cleavage, though the conditions are harsh. The process begins with the protonation of the ether oxygen, converting it into a better leaving group. masterorganicchemistry.com A bromide ion then acts as a nucleophile, attacking the less sterically hindered carbon of the ethoxy chain in an Sₙ2 reaction to yield 5-hydroxyindole and 1,2-dibromoethane (B42909).
Functional Group Interconversions of the Ethoxy Chain:
The terminal bromine atom on the ethoxy chain serves as an excellent leaving group, making the side chain a versatile handle for introducing a variety of functional groups via nucleophilic substitution (Sₙ2) reactions. This allows for the synthesis of a wide array of 5-substituted indole derivatives while preserving the core heterocyclic structure.
Common transformations include:
Hydroxylation: Reaction with hydroxide ions or water under appropriate conditions can replace the bromide with a hydroxyl group, yielding 5-(2-hydroxyethoxy)indole.
Alkoxylation: Williamson ether synthesis with an alkoxide can be used to form a different ether at the terminus of the side chain.
Cyanation: Treatment with sodium or potassium cyanide introduces a nitrile group, forming 3-(indol-5-yloxy)propanenitrile.
Azidation: Reaction with sodium azide (NaN₃) readily produces 5-(2-azidoethoxy)indole, a precursor for amines or triazoles.
Amination: A wide range of primary and secondary amines can displace the bromide to form the corresponding secondary or tertiary amines, respectively. This is a common strategy for linking the indole moiety to other molecules of interest.
These transformations are typically conducted in polar aprotic solvents, such as DMF or acetone, to facilitate the Sₙ2 mechanism.
| Reaction | Reagent(s) | Product |
| Ether Cleavage | BBr₃ or conc. HBr | 5-Hydroxyindole |
| Hydroxylation | NaOH(aq) | 5-(2-Hydroxyethoxy)indole |
| Cyanation | NaCN | 3-(Indol-5-yloxy)propanenitrile |
| Azidation | NaN₃ | 5-(2-Azidoethoxy)indole |
| Amination | R₂NH | 5-(2-(Dialkylamino)ethoxy)indole |
Cooperative and Competitive Reactivity Between the Indole Core and the 2-Bromoethoxy Substituent
The chemical personality of this compound is defined by the interplay between the nucleophilic indole core and the electrophilic side chain. This duality dictates the molecule's reaction with various reagents, leading to cooperative or competitive pathways.
Cooperative Reactivity:
The 5-alkoxy group acts as an electron-donating group through resonance, which enhances the electron density of the entire indole ring system. This activating effect makes the indole core, particularly the C3 position, even more nucleophilic than unsubstituted indole. youtube.comquora.com Consequently, the molecule is highly susceptible to electrophilic aromatic substitution reactions such as Vilsmeier-Haack formylation, Mannich reactions, and Friedel-Crafts acylations, which will proceed preferentially at the C3 position. quimicaorganica.org In this sense, the ethoxy substituent cooperates with the inherent reactivity of the indole nucleus to facilitate reactions with electrophiles.
Competitive Reactivity:
Competition arises when a reagent can potentially react at more than one site on the molecule. In this compound, the primary sites of reactivity are:
The Indole N-H: The proton on the indole nitrogen is weakly acidic and can be removed by a strong base (e.g., NaH), rendering the nitrogen anionic and highly nucleophilic. researchgate.net
The Indole C3 Position: This is the most electron-rich carbon and the primary site of attack for electrophiles. youtube.commdpi.com
The Ethoxy Side Chain: The carbon atom bonded to the bromine is electrophilic and is a target for nucleophiles.
This leads to several potential competitive scenarios:
Base-Mediated Reactions: When treated with a base, competition exists between deprotonation of the N-H and an E2 elimination of HBr from the side chain, although the latter is generally less favorable. If a strong, non-nucleophilic base like sodium hydride is used, N-deprotonation is the primary outcome. The resulting indolide anion can then react with an added electrophile (N-alkylation, N-acylation). organic-chemistry.org
Nucleophilic Reactions: When the reagent is a good nucleophile (e.g., an amine, thiol, or cyanide), it will preferentially attack the electrophilic carbon of the 2-bromoethoxy group in an Sₙ2 fashion. This pathway competes with any potential reaction at the indole nucleus itself.
Ambident Reagents: Reagents that are both basic and nucleophilic can lead to mixtures of products resulting from attack at the N-H (acid-base reaction) and the side chain (Sₙ2 substitution).
The outcome of a given reaction is therefore highly dependent on the nature of the reagent and the reaction conditions (solvent, temperature). For instance, a strong nucleophile will favor substitution at the side chain, while a strong electrophile will favor substitution at the C3 position of the indole ring.
| Reagent Type | Primary Reactive Site | Typical Reaction |
| Electrophile (e.g., Acyl Chloride, Vilsmeier reagent) | Indole C3-position | Electrophilic Aromatic Substitution |
| Strong, Non-nucleophilic Base (e.g., NaH) | Indole N-H | Deprotonation (for subsequent N-functionalization) |
| Nucleophile (e.g., R₂NH, NaCN) | Carbon bearing Bromine | Sₙ2 Nucleophilic Substitution |
Derivatization Strategies for 5 2 Bromoethoxy Indole
Functionalization at the Indole (B1671886) Nitrogen (N1)
The nitrogen atom of the indole ring (N1) possesses a lone pair of electrons and an associated proton. While the lone pair contributes to the aromaticity of the ring, rendering the nitrogen less nucleophilic than a typical secondary amine, it can be deprotonated by a suitable base to form a highly nucleophilic indolide anion. youtube.com This anion readily reacts with various electrophiles, enabling straightforward functionalization at the N1 position. This is a common strategy to introduce substituents that can modulate the electronic properties of the indole ring or serve as attachment points for larger molecular fragments.
Common bases used for the deprotonation of the indole N-H include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and cesium carbonate (Cs₂CO₃). youtube.comnih.govnih.gov The choice of base and solvent is crucial to avoid side reactions, particularly with the reactive 2-bromoethoxy side chain.
N-Alkylation: The introduction of alkyl groups at the N1 position is typically achieved by reacting the indolide anion with alkyl halides. youtube.com This reaction proceeds via an SN2 mechanism. A variety of alkylating agents can be employed, including simple alkyl halides, benzyl halides, and propargyl halides, to introduce diverse functionalities.
N-Arylation: The formation of a C-N bond between the indole nitrogen and an aryl group is a valuable transformation. Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, are frequently employed. nih.govorganic-chemistry.orgnih.gov These reactions typically utilize a palladium catalyst in combination with a suitable phosphine ligand and a base to couple the indole with an aryl halide or triflate. organic-chemistry.org Copper-catalyzed N-arylation reactions, a variation of the Ullmann condensation, also provide an effective route to N-arylindoles. nih.gov
| Reaction Type | Reagents and Conditions | Product Type | Reference Example |
| N-Alkylation | 1. Base (e.g., NaH, K₂CO₃) in an inert solvent (e.g., DMF, THF) 2. Alkyl Halide (R-X) | 1-Alkyl-5-(2-bromoethoxy)indole | N-alkylation of indoles is a standard procedure. youtube.com |
| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., bulky phosphine), Base (e.g., NaOt-Bu) | 1-Aryl-5-(2-bromoethoxy)indole | Palladium-catalyzed N-arylation is a powerful method for this transformation. organic-chemistry.org |
| N-Arylation (Ullmann) | Aryl Halide (Ar-X), Cu catalyst (e.g., CuI), Base (e.g., K₂CO₃), Ligand (e.g., diamine) | 1-Aryl-5-(2-bromoethoxy)indole | Copper-catalyzed procedures are also widely used for N-arylation of indoles. nih.gov |
Functionalization at Indole Carbon Positions (C2, C3, C4, C6, C7)
The indole ring contains several carbon atoms that can be functionalized, although their reactivity varies significantly. chim.it The C3 position of the pyrrole (B145914) ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. study.comchegg.com The C2 position is the next most reactive site within the pyrrole moiety. chim.it The carbon atoms of the benzene (B151609) ring (C4, C6, and C7) are less reactive and their functionalization often requires more specialized methods, such as directed metalation or transition-metal-catalyzed C-H activation. nih.govrsc.org
C3-Position: Electrophilic aromatic substitution on the indole ring preferentially occurs at the C3 position. study.comstackexchange.com This is because the carbocation intermediate formed by attack at C3 is more stable, as it allows the aromaticity of the benzene ring to be maintained across resonance structures. study.com Common electrophilic substitution reactions include:
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or bromine (Br₂) can introduce a bromine atom at the C3 position. chegg.comnih.govrsc.org
Vilsmeier-Haack Reaction: Treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group (-CHO) at C3.
Mannich Reaction: Reaction with formaldehyde and a secondary amine yields a 3-aminomethylindole derivative.
C2-Position: While C3 is the kinetically favored site for electrophilic attack, functionalization at C2 can be achieved under certain conditions. chim.it If the C3 position is already substituted, electrophiles will typically react at C2. Alternatively, directed lithiation of an N-protected indole (e.g., N-tosyl), followed by quenching with an electrophile, is a common strategy for introducing substituents specifically at the C2 position. More recent methods involve transition-metal-catalyzed C-H activation or employing umpolung strategies, where the normal reactivity of the C2 position is inverted to make it electrophilic. nih.govnih.gov
C4, C6, and C7 Positions: Modification of the benzene portion of the indole core is more challenging due to its lower reactivity compared to the pyrrole ring. nih.gov Site-selective functionalization of these positions often relies on directing group strategies. nih.govrsc.orgresearchgate.net A directing group, temporarily installed on the indole nitrogen, can coordinate to a metal catalyst and direct C-H activation to a specific ortho-position (C7) or other positions. rsc.orgresearchgate.net Halogenation can also occur on the benzene ring under specific conditions, leading to compounds like 6-bromoindoles.
| Position | Reaction Type | Typical Reagents | Product Type | Reference Example |
| C3 | Electrophilic Halogenation | N-Bromosuccinimide (NBS), Br₂ | 3-Bromo-5-(2-bromoethoxy)indole | Indoles react with bromine to give 3-bromoindoles. chegg.com |
| C2 | C-H Arylation (with C3 blocked) | Pd catalyst, Arene | 2-Aryl-3-substituted-5-(2-bromoethoxy)indole | C2-arylation can be achieved via Pd-catalyzed C-H activation. chim.it |
| C7 | Directed C-H Functionalization | N-directing group, Transition metal catalyst (e.g., Pd, Rh), Coupling partner | 7-Substituted-5-(2-bromoethoxy)indole | Directing groups on N1 enable site-selective C7 functionalization. rsc.orgresearchgate.net |
| C6 | Halogenation | Brominating agent | 6-Bromo-5-(2-bromoethoxy)indole | Halogenation can be directed to various positions on the indole ring. researchgate.net |
Chemical Modifications of the 2-Bromoethoxy Side Chain
The 2-bromoethoxy side chain at the C5 position is a key functional handle for a wide range of synthetic transformations. The terminal bromine atom is a good leaving group, making the side chain an excellent electrophile for SN2 reactions with various nucleophiles. This allows for the straightforward attachment of diverse functional groups and the construction of more elaborate molecular structures.
The bromine atom can be readily displaced by oxygen-based nucleophiles to form new ether and ester linkages.
Ether Synthesis: In a classic Williamson ether synthesis, 5-(2-bromoethoxy)indole can be treated with an alkoxide or a phenoxide to yield a variety of ether derivatives. The reaction involves the deprotonation of an alcohol or phenol with a base (e.g., sodium hydride) to generate the nucleophilic alkoxide/phenoxide, which then displaces the bromide.
Ester Synthesis: Reaction with a carboxylate salt (R-COO⁻), often generated in situ from a carboxylic acid and a base (e.g., potassium carbonate), results in the formation of an ester. This method provides a direct route to link carboxylic acid-containing molecules to the indole core via the ethoxy side chain.
The electrophilic nature of the bromoethoxy side chain allows for its reaction with a wide range of nitrogen, sulfur, and carbon nucleophiles, facilitating the introduction of various cyclic systems.
Heterocycle Introduction: Nitrogen-containing heterocycles with an available N-H proton (e.g., imidazole, pyrazole, triazoles, or even a second indole molecule youtube.com) can be deprotonated and act as potent nucleophiles. The resulting anion attacks the side chain to form a C-N bond, tethering the heterocyclic ring to the indole scaffold. This is a common strategy for building molecules with multiple heterocyclic components. rsc.orgnih.gov
Carbocycle Introduction: Carbon-based nucleophiles, such as enolates or organometallic reagents, can also displace the bromide, though this is less common and may require specific reaction conditions to avoid elimination or other side reactions.
The reactivity of the 2-bromoethoxy group makes it an ideal anchor point for the synthesis of linkers used in the construction of larger, more complex molecules, such as bifunctional probes or drug conjugates. By reacting this compound with a molecule containing two nucleophilic sites (e.g., a diamine, diol, or amino acid), the indole moiety can be incorporated into a larger system. The remaining functional group on the linker can then be used for subsequent conjugation to another molecule of interest. This strategy allows for the modular assembly of intricate molecular architectures where the indole unit is connected to other components via a flexible ethoxy-based tether.
| Side Chain Modification | Nucleophile | Reagents/Conditions | Resulting Linkage/Moiety |
| Ether Synthesis | Alcohol (R-OH) / Phenol (Ar-OH) | Base (e.g., NaH) | Indole-O-(CH₂)₂-O-R / Indole-O-(CH₂)₂-O-Ar |
| Ester Synthesis | Carboxylic Acid (R-COOH) | Base (e.g., K₂CO₃) | Indole-O-(CH₂)₂-O-C(O)-R |
| Heterocycle Alkylation | N-H Heterocycle (e.g., Imidazole) | Base (e.g., K₂CO₃) in DMF | Indole-O-(CH₂)₂-N-Heterocycle |
| Amine Alkylation | Amine (R₂NH) | Base (e.g., K₂CO₃) | Indole-O-(CH₂)₂-NR₂ |
| Thiol Alkylation | Thiol (R-SH) | Base (e.g., K₂CO₃) | Indole-O-(CH₂)₂-S-R |
| Linker Formation | Diamine (H₂N-X-NH₂) | Base | Indole-O-(CH₂)₂-NH-X-NH₂ |
Mechanistic Investigations of Reactions Involving 5 2 Bromoethoxy Indole
Elucidation of Reaction Pathways in Synthetic Transformations
The synthesis of 5-(2-Bromoethoxy)indole can be logically broken down into two primary transformations: the formation of the 5-bromoindole (B119039) nucleus and the subsequent etherification to add the 2-bromoethoxy group.
Pathway 1: Synthesis of the 5-Bromoindole Core
A common and effective pathway for synthesizing 5-bromoindole involves the protection of the indole's reactive positions, followed by electrophilic bromination, and finally deprotection. wipo.intdesigner-drug.comgoogle.com This multi-step process ensures high regioselectivity, targeting the C-5 position.
Protection: The indole (B1671886) is first treated with a reagent like acetic anhydride (B1165640) to form N-acetylindoline or with sodium bisulfite to form sodium indoline-2-sulfonate. wipo.intdesigner-drug.com This step deactivates the pyrrole (B145914) ring, preventing side reactions during bromination.
Bromination: The protected intermediate is then subjected to electrophilic bromination using bromine in a suitable solvent. designer-drug.comresearchgate.net The bromine atom is directed to the C-5 position of the benzene (B151609) ring.
Deprotection and Aromatization: The protecting group is removed under acidic or basic conditions. wipo.int If the starting material was hydrogenated to indoline (B122111), an oxidative dehydrogenation step is required to restore the aromatic indole ring system. wipo.int
An alternative, though less common for this specific substitution pattern, is the Fischer indole synthesis. This would require starting with a (4-bromo-substituted)phenylhydrazine and an appropriate ketone or aldehyde under acidic conditions. However, the availability of the substituted hydrazine (B178648) can be a limiting factor. luc.edu
Pathway 2: Introduction of the 2-Bromoethoxy Group
Once a suitable precursor like 5-bromo-1H-indol-3-ol or a similar hydroxylated indole is obtained, the 2-bromoethoxy side chain is typically introduced via a Williamson ether synthesis.
Deprotonation: The hydroxyl group on the indole precursor is deprotonated using a base (e.g., sodium hydride) to form a more nucleophilic alkoxide intermediate.
Nucleophilic Substitution: The resulting alkoxide then reacts with an excess of a reagent like 1,2-dibromoethane (B42909). The alkoxide acts as a nucleophile, displacing one of the bromide ions in a classic SN2 reaction to form the ether linkage.
| Step | Reaction Type | Key Reagents | Intermediate/Product |
| 1a | Protection (Acetylation) | Acetic anhydride | N-acetylindoline |
| 1b | Bromination | Bromine (Br₂) | N-acetyl-5-bromoindoline |
| 1c | Deprotection/Aromatization | Acid/Base, Oxidizing agent | 5-Bromoindole |
| 2a | Deprotonation | Sodium Hydride (NaH) | 5-Bromoindol-3-oxide |
| 2b | Williamson Ether Synthesis | 1,2-Dibromoethane | This compound |
Analysis of Reaction Intermediates and Transition States
While specific transition state analysis for this compound synthesis is not available, the intermediates can be inferred from established mechanisms.
Bromination of the Indole Ring: The bromination of the protected indole proceeds through a classic electrophilic aromatic substitution mechanism. The key intermediate is a resonance-stabilized carbocation, often called a sigma complex or arenium ion. The bromine atom adds to the C-5 position, and the positive charge is delocalized across the aromatic system before a proton is eliminated to restore aromaticity.
Williamson Ether Synthesis: The key intermediate in this step is the indol-oxide anion formed after deprotonation of a hydroxylated 5-bromoindole precursor. The transition state of the subsequent SN2 reaction involves the simultaneous formation of the carbon-oxygen bond and the breaking of the carbon-bromine bond as the alkoxide attacks the 1,2-dibromoethane molecule.
Computational studies on related indole aryne cycloadditions have revealed that the electronic nature of the indole ring can lead to highly polarized structures, which in turn influences reaction pathways and regioselectivity. acs.org Similar electronic effects would be at play in directing the electrophilic attack during bromination.
Role of Catalysts and Reagents in Reaction Mechanism
The reagents and catalysts employed play critical roles in directing the reaction pathway and ensuring efficiency.
Protecting Groups: Reagents like acetic anhydride or sodium bisulfite are used to temporarily reduce the nucleophilicity of the indole's pyrrole ring. wipo.intdesigner-drug.com This prevents electrophilic attack at the highly reactive C-3 position and directs substitution to the benzene ring.
Bases in Etherification: A strong base like sodium hydride (NaH) is essential for the Williamson ether synthesis. Its role is to quantitatively deprotonate the hydroxyl group, creating the highly nucleophilic alkoxide required to attack the alkyl halide.
Palladium Catalysts: In more advanced synthetic routes, palladium catalysts are crucial for cross-coupling reactions. organic-chemistry.org For instance, a palladium catalyst combined with a specific ligand like SPhos can facilitate the coupling of 5-bromoindole with other molecules, overcoming issues related to the unprotected N-H group.
Acid Catalysts: In syntheses that form the indole ring itself, such as the Fischer synthesis, Brønsted or Lewis acids are used as catalysts. nih.gov Their role is to protonate the hydrazone intermediate, facilitating the key chemicalbook.comchemicalbook.com-sigmatropic rearrangement that leads to C-C bond formation. Temperature can also be a critical factor in controlling regioselectivity in acid-catalyzed reactions of indoles. mdpi.com
| Catalyst/Reagent | Reaction Type | Mechanistic Role |
| Acetic Anhydride | Protection | Reduces nucleophilicity of pyrrole ring, directs bromination. |
| Bromine (Br₂) | Electrophilic Bromination | Acts as the electrophile that substitutes a hydrogen on the benzene ring. |
| Sodium Hydride (NaH) | Etherification | Strong base for deprotonating a hydroxyl group to form a nucleophilic alkoxide. |
| Palladium/SPhos | Cross-Coupling | Catalyzes the formation of new C-C or C-N bonds at the C-5 position. |
| TsOH (p-Toluenesulfonic acid) | Indole Synthesis/Alkylation | Protonates intermediates to facilitate rearrangement or activates reactants. mdpi.com |
Kinetic and Thermodynamic Aspects of Transformations
Specific kinetic and thermodynamic data for reactions involving this compound are scarce. However, general principles can be applied.
Kinetics: Reaction rates are heavily influenced by the chosen reagents and conditions. For example, the regioselectivity of alkylation on substituted indoles can be under either kinetic or thermodynamic control. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically favors the kinetically controlled product, whereas other bases might allow for equilibration to the more stable thermodynamic product. core.ac.uk In the Williamson ether synthesis, the reaction rate follows second-order kinetics, being dependent on the concentration of both the alkoxide and the alkyl halide. The use of a polar aprotic solvent can accelerate this SN2 reaction by solvating the counter-ion (e.g., Na+) without hindering the nucleophile.
While direct studies are lacking, research on the oxidative conversion of the related 5-hydroxyindole (B134679) has shown that such reactions follow a pseudo-first-order kinetic model, with the rate being dependent on the concentrations of the indole, the oxidant, and the basicity of the solution. This highlights the complexity and interdependence of various factors in determining reaction kinetics for the indole scaffold.
Computational and Theoretical Analysis of 5 2 Bromoethoxy Indole
Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)
Quantum chemical calculations are fundamental to predicting the molecular properties of 5-(2-bromoethoxy)indole. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely employed to determine the molecule's optimized geometry and vibrational frequencies. researchgate.net
Density Functional Theory (DFT): This method is a mainstay in computational chemistry for its balance of accuracy and computational cost. researchgate.net For indole (B1671886) and its derivatives, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have shown excellent agreement with experimental data for geometrical parameters. researchgate.netnih.gov This approach is used to find the most stable three-dimensional arrangement of atoms in this compound by locating the minimum energy on the potential energy surface. The B3LYP method, a hybrid functional, is noted for its superior performance in predicting molecular vibrational spectra compared to the scaled Hartree-Fock approach. researchgate.net
Hartree-Fock (HF) Theory: As a foundational ab initio method, Hartree-Fock calculations provide a good starting point for more complex computational studies. mpg.de While generally less accurate than DFT for systems with significant electron correlation because it does not fully account for it, HF is computationally less demanding. rsc.org It serves as a baseline for higher-level theories and is often used in initial structural optimizations of molecules like indole derivatives. researchgate.net The results from HF can be refined using post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2). researchgate.net
These computational methods are instrumental in establishing a theoretical framework for the molecule's behavior. rsc.org For this compound, such calculations would precisely predict bond lengths, bond angles, and dihedral angles, forming the basis for all further theoretical analyses.
Electronic Structure Analysis (e.g., HOMO/LUMO, Charge Distribution, Natural Bond Orbital Analysis)
Understanding the electronic structure of this compound is crucial for predicting its chemical reactivity and intermolecular interactions.
HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability. wuxiapptec.comresearchgate.net A smaller gap suggests the molecule is more reactive and less stable. nih.gov For indole derivatives, substitutions on the ring can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity. chemrxiv.org In this compound, the electron-donating nature of the ethoxy group and the electron-withdrawing nature of the bromine atom would influence the energy levels of these frontier orbitals.
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -5.5 to -6.5 | Indicates electron-donating capability |
| LUMO Energy | -0.5 to -1.5 | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Correlates with chemical reactivity and stability researchgate.net |
Charge Distribution and Molecular Electrostatic Potential (MEP): The distribution of electron density within the this compound molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution. nih.gov The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, negative potential would be expected around the oxygen and bromine atoms and the π-system of the indole ring, while positive potential would be concentrated around the N-H proton and the hydrogens of the ethoxy group. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines charge delocalization by analyzing interactions between filled (donor) and vacant (acceptor) orbitals. researchgate.netmpg.de In this compound, significant hyperconjugative interactions would be expected, such as the delocalization of lone pair electrons from the oxygen atom (n) into the antibonding π* orbitals of the indole ring. nih.gov This n→π* interaction contributes to the stability of the molecule. The analysis of stabilization energy, E(2), quantifies the strength of these donor-acceptor interactions. nih.gov
Conformational Analysis and Energy Landscapes
The flexibility of the 2-bromoethoxy side chain in this compound necessitates a conformational analysis to identify the most stable spatial arrangements (conformers). This analysis involves systematically rotating the key dihedral angles in the side chain and calculating the corresponding potential energy.
The resulting potential energy surface (PES) reveals the low-energy conformers and the energy barriers between them. nih.gov For the this compound molecule, the critical dihedral angles would be C4-C5-O-Cα, C5-O-Cα-Cβ, and O-Cα-Cβ-Br. By identifying the global minimum on this energy landscape, the most probable conformation of the molecule in the ground state can be determined. This information is vital as different conformers can exhibit distinct chemical and physical properties.
Prediction and Interpretation of Spectroscopic Data (e.g., Infrared, Nuclear Magnetic Resonance)
Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule's normal modes. wikipedia.orgcaltech.edu DFT calculations are particularly effective for this purpose. researchgate.net The predicted frequencies and their corresponding intensities help in the assignment of experimental IR absorption bands to specific molecular vibrations, such as N-H stretching, C-H stretching of the aromatic ring, C-O stretching, and C-Br stretching. researchgate.netvscht.cz
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Pyrrole ring) | 3400-3500 | Sharp, Medium |
| Aromatic C-H Stretch | 3050-3150 | Medium-Weak |
| Aliphatic C-H Stretch | 2850-2980 | Medium |
| C=C Stretch (Aromatic) | 1580-1620 | Medium-Weak |
| C-O Stretch (Aryl Ether) | 1200-1250 | Strong |
| C-Br Stretch | 550-650 | Medium-Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structure elucidation. longdom.orgrsc.org Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are based on the calculated electronic environment of each nucleus in the optimized molecular structure. youtube.com Comparing the predicted spectrum with experimental data allows for definitive assignment of signals to specific atoms in the this compound molecule. clockss.org
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| N1-H | ~8.1 | - |
| C2-H | ~7.2 | ~125 |
| C3-H | ~6.5 | ~102 |
| C4-H | ~7.3 | ~112 |
| C6-H | ~6.9 | ~113 |
| C7-H | ~7.7 | ~128 |
| O-CH₂ | ~4.3 | ~68 |
| CH₂-Br | ~3.7 | ~30 |
In Silico Structure-Reactivity and Structure-Property Relationship Studies
In silico studies are crucial for establishing relationships between the structure of this compound and its potential reactivity and properties. These studies use computational models to predict how a molecule will behave under various conditions, which is particularly relevant in fields like drug discovery and materials science. nih.govfrontiersin.org
Structure-Reactivity Relationships: The electronic parameters derived from quantum chemical calculations are used to predict the molecule's reactivity.
Frontier Orbitals: The distribution and energy of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. wuxiapptec.com For instance, the high HOMO density on the indole ring suggests its susceptibility to electrophilic substitution.
MEP Maps: As mentioned, MEP maps highlight the electron-rich and electron-poor regions, providing a visual guide to the molecule's reactive sites and its potential for forming intermolecular interactions like hydrogen bonds. nih.gov
Structure-Property Relationships (QSPR): Quantitative Structure-Property Relationship (QSPR) models use computational descriptors to predict the physical and chemical properties of molecules. For this compound, descriptors derived from its calculated structure (e.g., molecular weight, surface area, dipole moment, polarizability) can be used to estimate properties such as solubility, boiling point, and lipophilicity (logP). These predictions are valuable for understanding how the molecule will behave in different environments and for designing molecules with specific desired properties. researchgate.net
Role of 5 2 Bromoethoxy Indole As a Key Synthetic Precursor in Organic Chemistry
Building Block for Advanced Heterocyclic Systems
The primary role of 5-(2-Bromoethoxy)indole in the synthesis of advanced heterocyclic systems stems from the high reactivity of its terminal alkyl bromide. The bromine atom is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic substitution. This feature allows for the facile construction of new rings appended to the indole (B1671886) scaffold via the C5 ether linkage, a common strategy for creating novel molecular frameworks.
Intramolecular and intermolecular cyclization reactions are the principal pathways through which new heterocyclic systems are formed. By reacting this compound with reagents containing two or more nucleophilic sites, chemists can forge new ring systems in a controlled manner. For example, reaction with dinucleophiles such as ethylenediamine (B42938) or hydrazine (B178648) can lead to the formation of macrocycles or saturated heterocycles like piperazine (B1678402) and pyrazolidine (B1218672) rings. Similarly, reaction with thiourea (B124793) followed by an intramolecular cyclization is a classic route to aminothiazole heterocycles. The indole nitrogen itself can also be used as an internal nucleophile in more complex, multi-step synthetic sequences to create fused polycyclic systems.
The table below illustrates potential cyclization reactions using this compound as the starting material.
| Reactant | Potential Reaction Type | Resulting Heterocyclic System |
| Ammonia (B1221849) | Intermolecular Nucleophilic Substitution -> Intramolecular Cyclization | Morpholine derivative fused or linked to indole |
| Hydrazine | Intermolecular Nucleophilic Substitution | N-Substituted pyrazolidine derivative |
| Ethylenediamine | Double Nucleophilic Substitution | N,N'-Disubstituted piperazine derivative |
| Thiourea | Intermolecular Nucleophilic Substitution -> Intramolecular Cyclization | 2-Aminothiazole derivative |
Scaffold for the Rational Design and Synthesis of Chemical Analogues
In medicinal chemistry and drug discovery, the systematic modification of a lead compound to create a library of related molecules, or analogues, is a fundamental strategy for optimizing biological activity and understanding structure-activity relationships (SAR). This compound is an ideal scaffold for such rational design due to its multiple, chemically distinct modification points.
Side-Chain Modification (via Bromine Displacement): The most straightforward approach to generating analogues is through the nucleophilic displacement of the bromine atom. A vast array of nucleophiles—including amines, alcohols, thiols, and carboxylates—can be used to attach diverse functional groups at the terminus of the ethoxy chain. This allows for the precise tuning of properties such as polarity, hydrogen bonding capacity, and steric bulk, which are critical for molecular recognition and biological function.
Indole N-H Functionalization: The nitrogen atom of the indole ring is a secondary amine and can be readily deprotonated to form a nucleophile. Subsequent reaction with electrophiles such as alkyl halides or acyl chlorides allows for the introduction of various substituents at the N-1 position, which can significantly influence the molecule's electronic properties and binding interactions.
Indole Ring Substitution: The indole ring itself, being an electron-rich aromatic system, is amenable to electrophilic substitution. The C-3 position is the most nucleophilic and is the typical site for reactions like the Vilsmeier-Haack (formylation), Mannich (aminomethylation), or Friedel-Crafts reactions, enabling the introduction of additional complexity directly onto the core scaffold.
These distinct modification sites can be addressed sequentially or in combination to rapidly generate a large and diverse library of analogues for biological screening.
| Modification Site | Reaction Type | Example Reagents | Resulting Analogue Class |
| Bromoethyl Chain | Nucleophilic Substitution | Morpholine, Sodium methoxide, Sodium thiophenolate | Terminal amine, ether, or thioether analogues |
| Indole Nitrogen (N-1) | Alkylation / Acylation | Methyl iodide, Acetyl chloride, Benzyl bromide | N-alkyl or N-acyl indole analogues |
| Indole Ring (C-3) | Electrophilic Substitution | POCl₃/DMF (Vilsmeier-Haack), CH₂O/Dimethylamine (Mannich) | 3-Formyl or 3-aminomethyl indole analogues |
Integration into Complex Natural Product Synthesis Pathways
The indole core is a privileged structure found in thousands of complex natural products, particularly in the vast family of indole alkaloids isolated from marine and terrestrial organisms. nih.govnih.gov These compounds often exhibit potent and important biological activities. While there are no prominent, documented examples in the scientific literature of this compound being used as a specific intermediate in the total synthesis of such complex natural products, its structure makes it a theoretically valuable building block for this purpose.
Many natural products contain a 5-hydroxyindole (B134679) or 5-methoxyindole (B15748) moiety. This compound could serve as a synthetic equivalent for these structures, where the bromoethoxy group acts as a versatile chemical handle. This "handle" can be used to attach other fragments of a target molecule through nucleophilic substitution or can be carried through several synthetic steps before being cleaved or modified in the final stages of the synthesis.
Furthermore, it could be employed in the synthesis of simplified analogues of complex natural products. By retaining the core indole structure and using the bromoethoxy side chain to append key pharmacophoric features, chemists can design and create novel molecules that mimic the biological activity of a natural product but are far easier to synthesize. This approach is crucial for developing new therapeutic agents based on natural product leads.
Q & A
Q. Key factors affecting yields :
- Catalyst loading (e.g., CuI at 1.0 g per 700 mg substrate) .
- Solvent polarity (PEG-400 enhances reaction efficiency in CuAAC) .
- Purification methods: Flash column chromatography with EtOAc/hexane (70:30) improves purity .
Which spectroscopic techniques are most effective for characterizing this compound derivatives, and what key spectral features should researchers analyze?
Q. Basic
- ¹H/¹³C NMR : Critical for confirming regiochemistry. For example, the triazole proton in 5-bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole appears as a multiplet at δ 7.23, while the bromoethoxy chain shows signals at δ 4.62 (t, J = 7.2 Hz) .
- ¹⁹F NMR : Used for fluorinated analogs (e.g., δ -114.65 for 5-fluoro derivatives) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 427.0757) .
- TLC : Monitors reaction progress (Rf = 0.30 in EtOAc/hexane 70:30) .
How can researchers optimize reaction conditions to improve the yield and purity of this compound derivatives when faced with contradictory data from similar syntheses?
Advanced
Contradictory yields (e.g., 50% in vs. 25% in ) highlight the need for optimization:
- Catalyst screening : Test alternative catalysts (e.g., CuBr, Ru-based systems) to improve CuAAC efficiency .
- Solvent optimization : Adjust PEG-400/DMF ratios to balance solubility and reaction kinetics .
- Work-up refinement : Use water precipitation to remove residual DMF or sequential acid-base extraction to isolate intermediates .
- Temperature control : Maintain reflux conditions (e.g., 90°C) for nitroalkene reductions to minimize side reactions .
What methodological approaches are recommended for analyzing the biological activity of this compound derivatives, particularly in structure-activity relationship (SAR) studies?
Q. Advanced
- In vitro transporter assays : Measure monoamine (DAT, NET, SERT) release in rat brain synaptosomes using radiolabeled substrates (e.g., [³H]MPP⁺) .
- Antiproliferative screening : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
- Behavioral models : Assess locomotor activity in mice via photobeam systems to gauge abuse potential or serotonin toxicity .
- SAR strategies : Modify substituents (e.g., methoxy vs. bromo groups) and compare activity profiles to identify pharmacophores .
What strategies can be employed to resolve discrepancies in NMR data interpretation for this compound derivatives synthesized under varying conditions?
Q. Advanced
- Cross-validate spectra : Compare ¹H NMR shifts across analogs (e.g., δ 7.14 for bromoindole protons vs. δ 7.12 for fluorinated derivatives) to confirm structural assignments .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures (e.g., triazole protons in crowded aromatic regions) .
- Deuterated solvents : Use CDCl₃ instead of DMSO-d₆ to avoid peak broadening in ¹³C NMR .
- Control experiments : Synthesize reference compounds (e.g., unsubstituted indoles) to benchmark spectral data .
What are the critical steps in the purification process of this compound derivatives, and how do choices of solvents and chromatographic methods impact product quality?
Q. Basic
- Liquid-liquid extraction : Separate organic layers (e.g., EtOAc/H₂O) to remove polar impurities .
- Flash chromatography : Use gradients (e.g., EtOAc/hexane 70:30) to isolate triazole derivatives with >95% purity .
- Precipitation : Purify hygroscopic compounds via water precipitation to avoid column degradation .
- Drying agents : Na₂SO₄ or MgSO₄ ensures anhydrous organic layers pre-rotary evaporation .
How do researchers design experiments to evaluate the potential therapeutic applications of this compound derivatives, considering in vitro and in vivo models?
Q. Advanced
- In vitro models :
- Synaptosomal assays : Quantify monoamine release to assess neuropharmacological effects .
- Cell viability assays : Screen for cytotoxicity using IC₅₀ values in cancer cell lines .
- In vivo models :
- Toxicology : Monitor organ-specific effects (e.g., respiratory system) via histopathology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
